molecular formula C12H14O3 B2719092 (E)-ethyl 3-(benzyloxy)acrylate CAS No. 168846-45-5

(E)-ethyl 3-(benzyloxy)acrylate

Cat. No.: B2719092
CAS No.: 168846-45-5
M. Wt: 206.241
InChI Key: YDELNQUDLFIEOJ-CMDGGOBGSA-N
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Description

(E)-ethyl 3-(benzyloxy)acrylate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is characterized by the presence of an ethyl ester group, a benzyloxy group, and an acrylate moiety. This compound is often used as a building block in organic synthesis and has applications in various fields such as chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(benzyloxy)acrylate typically involves the esterification of (E)-3-(benzyloxy)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-(benzyloxy)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-ethyl 3-(benzyloxy)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(benzyloxy)acrylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. The molecular targets and pathways involved are typically related to the functional groups present in the compound, such as the acrylate and benzyloxy groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-ethyl 3-(benzyloxy)acrylate is unique due to the presence of the benzyloxy group, which imparts specific reactivity and properties to the compound. This makes it a valuable intermediate in the synthesis of various organic molecules and materials .

Properties

IUPAC Name

ethyl (E)-3-phenylmethoxyprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-15-12(13)8-9-14-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDELNQUDLFIEOJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=COCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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